

Application Note: The Role of CHIR99021 in Organoid Culture

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Compound of Interest

Compound Name: LY2066948

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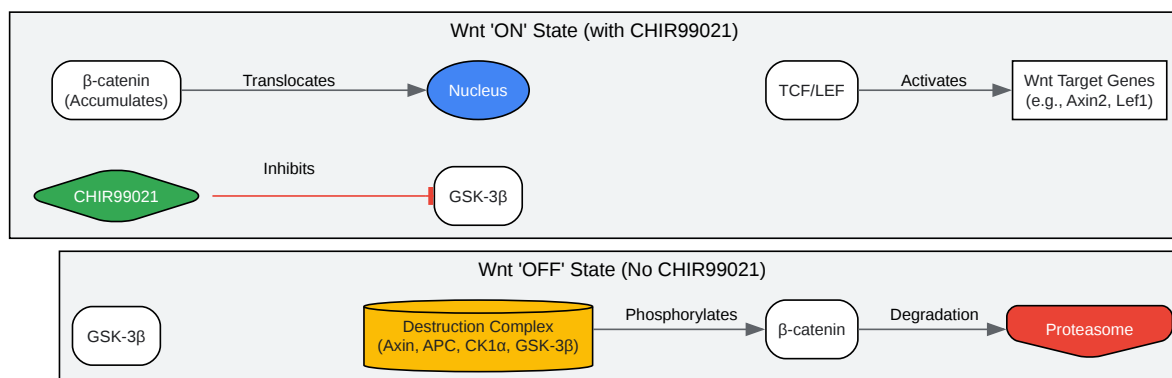
Introduction

CHIR99021 is a highly potent and selective small molecule inhibitor of glycogen synthase kinase 3 (GSK-3), targeting both GSK3 α and GSK3 β isoforms with IC₅₀ values of 10 nM and 6.7 nM, respectively.[1] GSK-3 is a key negative regulator in the canonical Wnt/ β -catenin signaling pathway.[1][2] By inhibiting GSK-3, CHIR99021 prevents the phosphorylation and subsequent degradation of β -catenin.[2][3][4] This leads to the accumulation of β -catenin in the cytoplasm, followed by its translocation into the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes.[2][3]

The Wnt signaling pathway is fundamental for regulating stem cell self-renewal and differentiation during embryonic development and in adult tissues.[3][5] Consequently, CHIR99021 has become an indispensable tool in stem cell biology and regenerative medicine, particularly in the field of organoid research.[3] It is widely used to maintain pluripotency in embryonic and induced pluripotent stem cells (ESCs and iPSCs) and to promote the growth and development of various organoid models, including those of the intestine, brain, and lung.[1][6][7][8][9]

Mechanism of Action: Wnt/ β -catenin Pathway Activation

In the absence of a Wnt signal ("OFF" state), a "destruction complex" composed of Axin, APC, CK1 α , and GSK-3 β phosphorylates β -catenin, marking it for ubiquitination and proteasomal degradation.[3] CHIR99021's inhibition of GSK-3 β disrupts this complex, mimicking a Wnt-ligand-induced "ON" state and leading to robust pathway activation.[2][3]



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Fig. 1: Mechanism of CHIR99021 in activating the Wnt/β-catenin signaling pathway.

Quantitative Data Summary

The effects of CHIR99021 are highly dose-dependent and vary between organoid types. Below are summaries of its impact on cerebral and intestinal organoid cultures.

Table 1: Dose-Dependent Effects of CHIR99021 on Cerebral Organoid Development (Data summarized from studies on hiPSC-derived cerebral organoids treated from day 14 onward and analyzed at day 35.^{[6][10]})

Parameter	Control (DMSO)	1 μ M CHIR99021	10 μ M CHIR99021
Organoid Size	Baseline	▲ Increased[6][10]	▼ Decreased[6][10]
Apoptosis (Cleaved Caspase-3)	Baseline	▼ Decreased (1.3-fold)[6]	▼ Decreased (3-fold)[6]
Proliferation (KI67)	Baseline	▲ Increased (1.5-fold)[6]	▼ Decreased (1.6-fold)[6]
Neuroepithelium (E-cadherin)	Baseline	↔ No significant change[6]	▲ Increased (92-fold, IHC)[10]
Neural Progenitors (SOX2)	Baseline	↔ No significant change	▼ Decreased (1.9-fold, WB)[6]
Neurons (DCX)	Baseline	↔ No significant change	▼ Decreased (7.8-fold, IHC)[6]

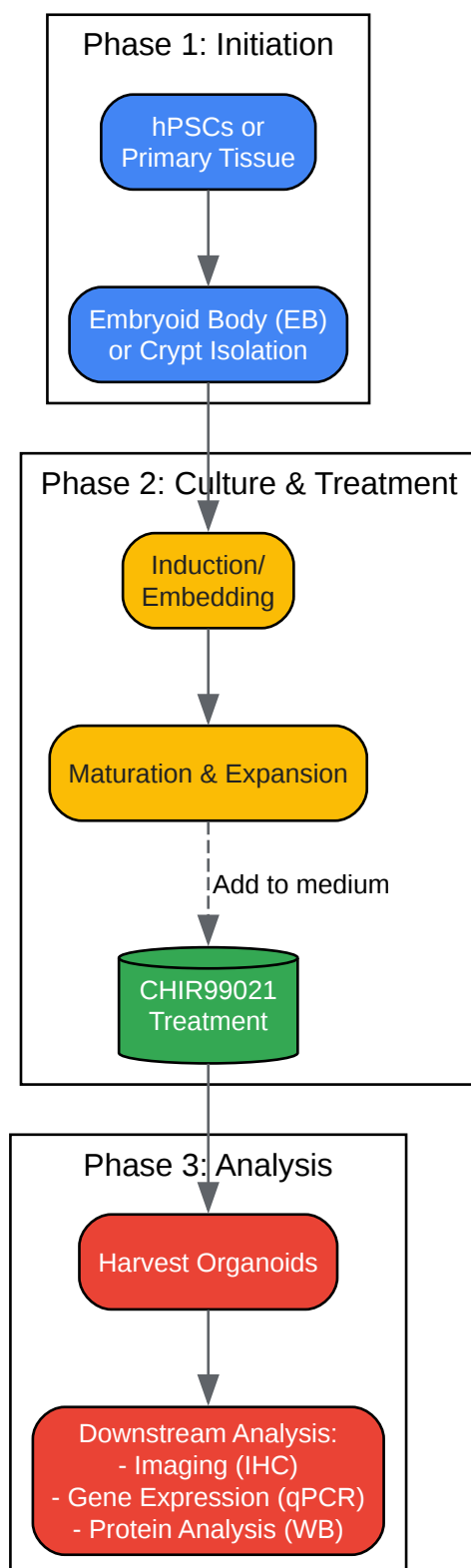
Table 2: Effects of CHIR99021 on Intestinal Organoid Stemness (Data summarized from studies on mouse and human intestinal organoids.)

Parameter	Standard Medium (e.g., ENR*)	Medium + CHIR99021 (e.g., ENR-C**)
Organoid Morphology	Budding crypt-villus structures	Larger, cystic/spheroid structures[8][9]
Stem Cell Population (Lgr5+)	Baseline	▲ Increased[8]
Proliferation (KI67+)	Confined to crypt base	▲ Increased throughout spheroid[8]
Enterocyte Differentiation (Alpi)	Present	▼ Reduced[8]
Paneth Cell Differentiation (Lyz1)	Present	▲ Increased[8]

*ENR: Medium containing EGF, Noggin, and R-spondin 1. **ENR-C: ENR medium supplemented with CHIR99021 (typically 1-3 μ M).[8][9]

Experimental Protocols

The following protocols provide a framework for the application of CHIR99021 in generating and maintaining organoid cultures.



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Fig. 2: Generalized workflow for organoid culture experiments involving CHIR99021.

Protocol 1: Modulating Cerebral Organoid Development

This protocol is adapted from methodologies used to study the dose-dependent effects of CHIR99021 on cerebral organoid development.[\[6\]](#)[\[11\]](#)

A. Materials

- Human iPSCs
- iPSC medium supplemented with FGF-2 (4 ng/mL) and ROCK inhibitor Y-27632 (50 μ M)
- Neural Induction Medium (NIM)
- Cerebral Organoid Differentiation Medium (CODM)
- CHIR99021 (e.g., 10 mM stock in DMSO)
- DMSO (Vehicle control)
- Ultra-low attachment 96-well plates
- Orbital shaker

B. Procedure

- Embryoid Body (EB) Formation (Day 0): Plate 9×10^4 iPSCs per well in an ultra-low attachment 96-well plate using iPSC medium supplemented with FGF-2 and ROCK inhibitor. [\[6\]](#)
- Neural Induction (Day 6): Carefully transfer the resulting EBs into Neural Induction Medium. For directed protocols, this medium often contains dual SMAD inhibitors.
- Maturation and Treatment (Day 14 onwards): Transfer the organoids to Cerebral Organoid Differentiation Medium on an orbital shaker.
- Divide the organoids into treatment groups. Add CHIR99021 to the medium at desired final concentrations (e.g., 1 μ M, 10 μ M). Add an equivalent volume of DMSO to the control group. [\[6\]](#)[\[10\]](#)

- Change the medium every 2-3 days, re-supplementing with the appropriate concentration of CHIR99021 or DMSO each time.
- Analysis (Day 35): Harvest organoids for analysis.[\[6\]](#)
 - Size Measurement: Image organoids and measure the diameter.
 - Immunohistochemistry (IHC): Fix organoids in 4% paraformaldehyde, cryosection, and stain for markers of interest (e.g., c-Cas3 for apoptosis, KI67 for proliferation, SOX2 for progenitors, DCX for neurons).[\[6\]](#)
 - Western Blot: Collect 6-15 organoids per group, lyse in RIPA buffer, and perform Western blot analysis for proteins of interest.[\[6\]](#)

Protocol 2: Expansion of Intestinal Stem Cells

This protocol describes the use of CHIR99021 to establish and maintain mouse intestinal organoids in a state enriched for Lgr5+ stem cells.[\[8\]](#)[\[12\]](#)

A. Materials

- Isolated mouse small intestinal crypts
- Matrigel (growth factor reduced)
- Advanced DMEM/F12 medium
- Supplements: EGF (50 ng/mL), Noggin (100 ng/mL), R-spondin 1 (500 ng/mL)
- CHIR99021 (3 μ M final concentration)[\[8\]](#)
- Valproic Acid (VPA, 1 mM final concentration) - often used synergistically with CHIR99021 for stem cell expansion[\[8\]](#)
- Pre-warmed 24-well culture plates

B. Procedure

- Plating Crypts: Thaw Matrigel on ice. Resuspend the isolated crypt pellet in Matrigel (approx. 200-500 crypts per 50 μ L of Matrigel).[13]
- Carefully dispense a 50 μ L dome of the Matrigel/crypt suspension into the center of each well of a pre-warmed 24-well plate.[13]
- Incubate the plate at 37°C for 15-25 minutes to allow the Matrigel to polymerize.[12]
- Culture: Prepare the complete culture medium by adding EGF, Noggin, R-spondin 1, and CHIR99021 (3 μ M) to Advanced DMEM/F12. The addition of VPA (1 mM) can further enhance the stem cell state.[8]
- Gently add 500 μ L of the complete culture medium to each well.
- Maintenance: Replace the culture medium every 2-3 days.
- Passaging (every 7-10 days):
 - Mechanically disrupt the organoids and Matrigel using a P1000 pipette.
 - Pellet the organoid fragments by centrifugation (e.g., 500 x g for 3 minutes).
 - Resuspend the fragments in fresh Matrigel and re-plate as described in steps 1-3.
- Inducing Differentiation: To differentiate the stem cell-enriched organoids, switch to a medium lacking CHIR99021 and VPA (e.g., standard ENR medium). This will result in the formation of budding, crypt-villus-like structures within a few days.[8]

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